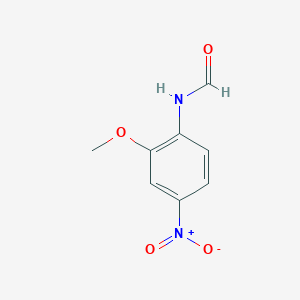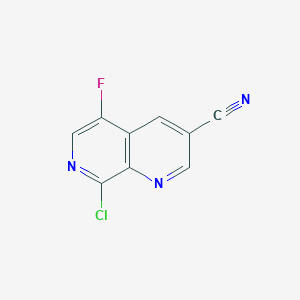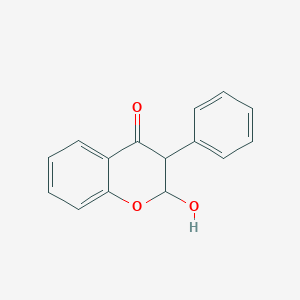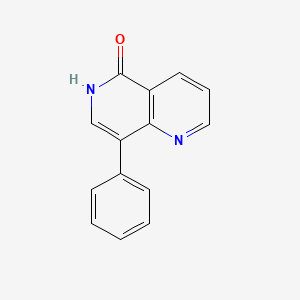
2-(1H-pyrrol-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1H-pyrrol-2-yl)phenol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a hydroxyphenyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)phenol can be achieved through several methods. One common approach involves the cyclization of 2-(2-nitrophenyl)acetonitrile with ethyl acetoacetate in the presence of a base, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the pyrrole ring. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1H-pyrrol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-phenyl)-1H-pyrrole.
Reduction: Formation of 2-(2-aminophenyl)-1H-pyrrole.
Substitution: Formation of halogenated derivatives such as 2-(2-chlorophenyl)-1H-pyrrole.
科学的研究の応用
2-(1H-pyrrol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 2-(1H-pyrrol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in imaging applications.
2-(2-Hydroxyphenyl)benzimidazole: Exhibits similar structural features and is used in medicinal chemistry.
2-(2-Hydroxyphenyl)benzofuran: Another structurally related compound with applications in material science.
Uniqueness
2-(1H-pyrrol-2-yl)phenol is unique due to its specific substitution pattern and the presence of both a hydroxy group and a pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
2-(1H-pyrrol-2-yl)phenol |
InChI |
InChI=1S/C10H9NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-7,11-12H |
InChIキー |
GKSPIKYEYHFEIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CN2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 3-chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine-5-carboxylate](/img/structure/B8725843.png)



![Carbamic acid, [4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B8725866.png)




